molecular formula C10H7Cl2N3S B13133524 2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine CAS No. 25713-57-9

2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine

Cat. No.: B13133524
CAS No.: 25713-57-9
M. Wt: 272.15 g/mol
InChI Key: DMEZLIQUTNGCOB-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4,6-dichloro-1,3,5-triazine is a chemical compound that belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is characterized by the presence of a benzylthio group and two chlorine atoms attached to the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with benzylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atom by the benzylthio group. The reaction is typically conducted in an organic solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2-(Benzylthio)-4,6-dichloro-1,3,5-triazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help achieve high purity and consistent quality of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can contribute to more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atoms

Properties

CAS No.

25713-57-9

Molecular Formula

C10H7Cl2N3S

Molecular Weight

272.15 g/mol

IUPAC Name

2-benzylsulfanyl-4,6-dichloro-1,3,5-triazine

InChI

InChI=1S/C10H7Cl2N3S/c11-8-13-9(12)15-10(14-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

DMEZLIQUTNGCOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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